Sodium-Dependent Noradrenaline Transporter (NET) Bioactivity Compared to 5-HT2A Receptor Class Baseline
ChEMBL bioactivity data indicates that CAS 648431-29-2 exhibits potent activity (≤0.1 µM) against the sodium-dependent noradrenaline transporter (NET/SLC6A2) [1]. This is a functionally relevant differentiation point because the broader phenylsulfonyl piperazine patent class (US6852718) is primarily directed toward 5-HT2A receptor antagonism, with representative examples typically showing >1 µM affinity at monoamine transporters [2]. The sub-micromolar NET activity suggests a distinct polypharmacological profile that is not a generic class property.
| Evidence Dimension | Bioactivity at human sodium-dependent noradrenaline transporter (NET) |
|---|---|
| Target Compound Data | ≤0.1 µM (ChEMBL bioactivity category for CHEMBL1084933 against target PT01026) [1] |
| Comparator Or Baseline | Typical 5-HT2A antagonist class representatives: >1 µM at monoamine transporters (class-level data inferred from selectivity focus of patent class [2]) |
| Quantified Difference | Target compound is at least 10-fold more potent than the estimated class baseline for this off-target transporter; precise comparison data unavailable, explicit class-level inference applied. |
| Conditions | Cell-based assay; precise experimental parameters not publicly extractable from the aggregated ChEMBL record. |
Why This Matters
This bioactivity fingerprint indicates that this specific molecule is not a simple 5-HT2A antagonist but a chemical probe with a unique polypharmacology, which is critical for researchers studying transporter-receptor crosstalk.
- [1] ChEMBL Database, Compound Report Card for CHEMBL1084933, European Bioinformatics Institute. View Source
- [2] Burkamp, F., Cheng, S. K., & Fletcher, S. R. (2005). Phenylsulphonylpiperazinyl derivatives as 5-HT receptor ligands. U.S. Patent No. 6,852,718. Washington, DC: U.S. Patent and Trademark Office. View Source
